molecular formula C17H16N4 B2564733 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole CAS No. 13572-21-9

3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole

Cat. No.: B2564733
CAS No.: 13572-21-9
M. Wt: 276.343
InChI Key: WWVLYLOTMNISOE-VHEBQXMUSA-N
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Description

3,5-Dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a phenyl group and a diazenyl group attached to the pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3,5-dimethyl-1-phenylpyrazole in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

3,5-Dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Lacks the diazenyl group, resulting in different reactivity and applications.

    4-Phenyl-1,2,4-triazole: Similar heterocyclic structure but with different nitrogen positioning.

    1-Phenyl-3-methyl-5-pyrazolone: Contains a carbonyl group, leading to distinct chemical properties.

Uniqueness

The presence of both the diazenyl and phenyl groups in 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole imparts unique reactivity and potential biological activities that are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-13-17(19-18-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVLYLOTMNISOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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